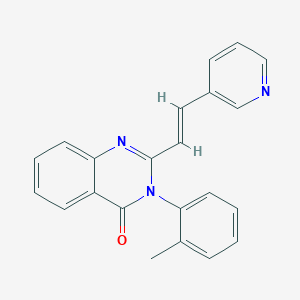
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone, also known as PTQ, is a synthetic organic compound that has shown potential in various scientific research applications. This compound belongs to the quinazolinone family and has a molecular formula of C23H18N2O. In
Mecanismo De Acción
The mechanism of action of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammation. Additionally, 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone in lab experiments is its ability to inhibit the growth of cancer cells and various microbial strains. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one limitation of using 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone. One direction is to further explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone and its potential as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis method of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone and 3-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction and yields 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone as the final product. The purity of the product can be enhanced through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has shown potential in various scientific research applications. It has been studied as an anticancer agent due to its ability to inhibit the growth of cancer cells. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been studied as an antimicrobial agent, with promising results against various bacterial and fungal strains. Additionally, 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has shown potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Propiedades
Número CAS |
1897-90-1 |
|---|---|
Nombre del producto |
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone |
Fórmula molecular |
C22H17N3O |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O/c1-16-7-2-5-11-20(16)25-21(13-12-17-8-6-14-23-15-17)24-19-10-4-3-9-18(19)22(25)26/h2-15H,1H3/b13-12+ |
Clave InChI |
NTTMMVLSCIRXNE-OUKQBFOZSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Sinónimos |
2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone B 169 piriqualone SRC 909 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



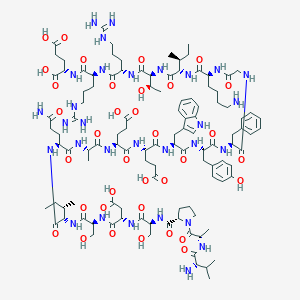
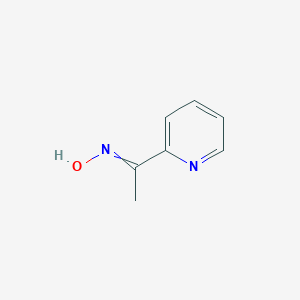
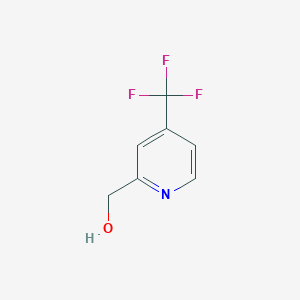
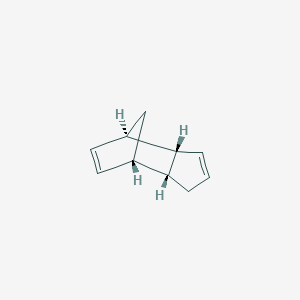

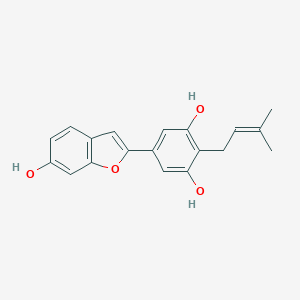
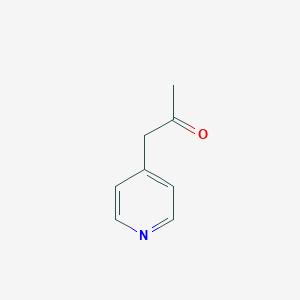
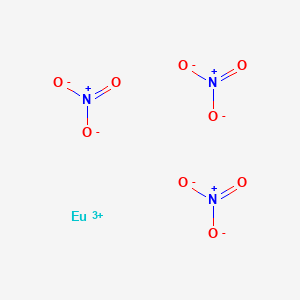
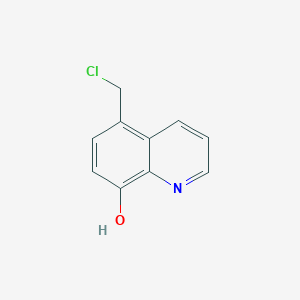
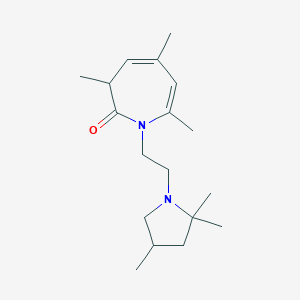
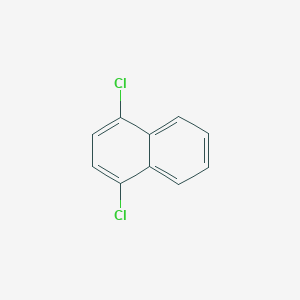
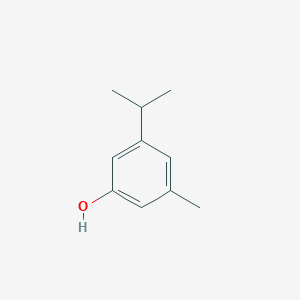
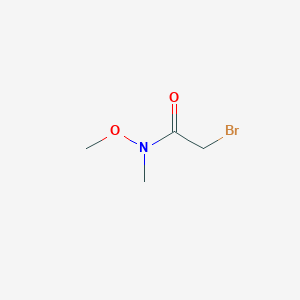
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)